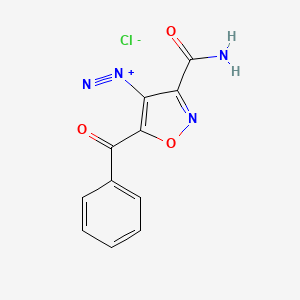

4-Isoxazolediazonium, 3-(aminocarbonyl)-5-benzoyl-, chloride

Beschreibung

4-Isoxazolediazonium, 3-(aminocarbonyl)-5-benzoyl-, chloride is a diazonium compound that features an isoxazole ring substituted with an aminocarbonyl group at the 3-position and a benzoyl group at the 5-position

Eigenschaften

CAS-Nummer |

647862-49-5 |

|---|---|

Molekularformel |

C11H7ClN4O3 |

Molekulargewicht |

278.65 g/mol |

IUPAC-Name |

5-benzoyl-3-carbamoyl-1,2-oxazole-4-diazonium;chloride |

InChI |

InChI=1S/C11H6N4O3.ClH/c12-11(17)8-7(14-13)10(18-15-8)9(16)6-4-2-1-3-5-6;/h1-5H,(H-,12,17);1H |

InChI-Schlüssel |

UAQHHJHYLSVUSC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=NO2)C(=O)N)[N+]#N.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Industrielle Herstellungsverfahren für diese Verbindung würden wahrscheinlich ähnliche Schritte umfassen, jedoch in größerem Maßstab mit Optimierungen hinsichtlich Ausbeute und Reinheit. Durchflussreaktoren und automatisierte Systeme können eingesetzt werden, um konstante Reaktionsbedingungen und eine effiziente Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Isoxazoldiazonium, 3-(Aminocarbonyl)-5-benzoyl-, chlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Diazoniumgruppe kann durch andere Nucleophile wie Halogenide, Cyanide oder Hydroxide ersetzt werden.

Kupplungsreaktionen: Es kann an Azokupplungsreaktionen mit Phenolen oder aromatischen Aminen teilnehmen, um Azoverbindungen zu bilden.

Reduktionsreaktionen: Die Diazoniumgruppe kann reduziert werden, um das entsprechende Amin zu bilden.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Kaliumiodid (KI) oder Kupfer(I)-chlorid (CuCl) werden häufig verwendet.

Kupplung: Phenole oder aromatische Amine unter alkalischen Bedingungen (z. B. NaOH) sind typisch.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Zinn(II)-chlorid (SnCl2) werden verwendet.

Hauptprodukte

Substitution: Produkte umfassen halogenierte Isoxazole, cyanierte Isoxazole oder hydroxylierte Isoxazole.

Kupplung: Azoverbindungen mit erweiterter Konjugation.

Reduktion: Das entsprechende Amin-Derivat.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Isoxazoldiazonium, 3-(Aminocarbonyl)-5-benzoyl-, chlorid hängt von der spezifischen Reaktion ab, die er eingeht.

Substitutionsreaktionen: Die Diazoniumgruppe wird durch ein Nucleophil ersetzt, wodurch eine neue Bindung gebildet wird.

Kupplungsreaktionen: Die Diazoniumgruppe reagiert mit einer elektronenreichen aromatischen Verbindung, um eine Azobindung zu bilden.

Reduktionsreaktionen: Die Diazoniumgruppe wird zu einem Amin reduziert, wobei Elektronentransferprozesse beteiligt sind.

Wirkmechanismus

The mechanism of action of 4-Isoxazolediazonium, 3-(aminocarbonyl)-5-benzoyl-, chloride depends on the specific reaction it undergoes

Substitution Reactions: The diazonium group is replaced by a nucleophile, forming a new bond.

Coupling Reactions: The diazonium group reacts with an electron-rich aromatic compound to form an azo bond.

Reduction Reactions: The diazonium group is reduced to an amine, involving electron transfer processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Isoxazoldiazonium, 3,5-dimethyl-, chlorid: Ähnliche Struktur, jedoch mit Methylgruppen anstelle von Aminocarbonyl- und Benzoylgruppen.

4-Isoxazoldiazonium, 3-(Aminocarbonyl)-5-methyl-, chlorid: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Benzoylgruppe.

Biologische Aktivität

4-Isoxazolediazonium, 3-(aminocarbonyl)-5-benzoyl-, chloride is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other relevant pharmacological effects. The information is compiled from diverse research studies and authoritative sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the benzoyl group enhances its reactivity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Isoxazole Derivative A | Bacillus subtilis (Gram-positive) | 50 µg/mL |

| Isoxazole Derivative B | Escherichia coli (Gram-negative) | 100 µg/mL |

These findings suggest that modifications to the isoxazole structure can influence antimicrobial potency, making it a promising area for further research.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of isoxazole derivatives on cancer cell lines. For example, compounds similar to 4-Isoxazolediazonium have been tested against various cancer cell lines such as:

- Breast cancer (MCF-7)

- Lung cancer (A549)

- Colorectal cancer (HCT-116)

One study reported that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications.

| Cell Line | IC50 Value (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 15 | 5 |

| A549 | 20 | 4 |

| HCT-116 | 18 | 6 |

The selectivity index indicates a favorable profile for anticancer drug development.

The biological activity of 4-Isoxazolediazonium may be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in cell proliferation and apoptosis. The benzoyl group may facilitate binding to these targets, enhancing the compound's efficacy.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated a series of isoxazole derivatives against pathogenic bacteria. The results indicated that modifications at the benzoyl position significantly affected antibacterial activity.

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various isoxazole derivatives on cancer cell lines. The study concluded that structural variations could lead to improved selectivity and reduced toxicity towards normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.